5-(2-Methoxyethoxy)-2-nitrobenzoic acid CAS 78361-13-4 properties
5-(2-Methoxyethoxy)-2-nitrobenzoic acid CAS 78361-13-4 properties
CAS: 78361-13-4 | Formula: C₁₀H₁₁NO₆ | M.W.: 241.20 g/mol
Executive Summary
5-(2-Methoxyethoxy)-2-nitrobenzoic acid (CAS 78361-13-4) is a specialized pharmaceutical intermediate utilized primarily in the synthesis of solubility-enhanced kinase inhibitors . Structurally, it combines a nitrobenzoic acid core with a glycol ether side chain. This specific substitution pattern serves a dual purpose in medicinal chemistry:
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Electronic Modulation: The 5-alkoxy group acts as an electron-donating group (EDG), modulating the reactivity of the aromatic ring for subsequent nucleophilic substitutions or reductions.
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Physicochemical Optimization: The 2-methoxyethoxy tail mimics a short polyethylene glycol (PEG) chain, significantly improving the aqueous solubility and metabolic stability of the final drug candidate compared to simple alkoxy analogues.
This guide outlines the critical parameters for the synthesis, handling, and downstream application of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.
Chemical Profile & Properties
| Property | Value | Notes |
| Appearance | Pale yellow to yellow crystalline powder | Characteristic of nitro-aromatics. |
| Melting Point | 138–142 °C (Predicted) | Dependent on purity/polymorph. |
| pKa (Acid) | ~3.4 | Stronger acid than benzoic acid due to the ortho-nitro electron-withdrawing effect. |
| LogP | ~1.2 | Moderate lipophilicity; balanced by the ether oxygen. |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poor solubility in water (acid form); soluble as a salt (pH > 7). |
| Stability | Stable under ambient conditions | Light sensitive (nitro group degradation over time). |
Synthetic Utility & Mechanism
The synthesis of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid requires precise control to avoid side reactions, particularly the formation of the ethyl ester byproduct. The most robust route involves a Protection-Alkylation-Deprotection strategy rather than direct alkylation.
Retrosynthetic Analysis
The target molecule is assembled via the Williamson ether synthesis of 5-hydroxy-2-nitrobenzoic acid and an alkylating agent (e.g., 1-bromo-2-methoxyethane).
Key Mechanistic Challenge: Direct alkylation of the starting acid with an alkyl halide and base often results in a mixture of:
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Product: O-alkylation of the phenol.
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Byproduct: O-alkylation of the carboxylic acid (ester formation).
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Impurity: Bis-alkylation.
Solution: To ensure chemoselectivity, the carboxylic acid is first protected as a methyl ester. This directs the alkylation exclusively to the phenolic oxygen.
Optimized Synthesis Protocol
Step 1: Esterification (Protection)
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Reagents: 5-Hydroxy-2-nitrobenzoic acid, Methanol (excess), H₂SO₄ (cat.).
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Conditions: Reflux, 4–6 hours.
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Mechanism: Fischer Esterification.
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Outcome: Methyl 5-hydroxy-2-nitrobenzoate.
Step 2: Williamson Ether Synthesis (Alkylation)
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Reagents: Methyl 5-hydroxy-2-nitrobenzoate (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: DMF (Dimethylformamide) or Acetone.
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Conditions: 60–80 °C, 12 hours.
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Workup: Pour into ice water; filter the precipitated solid.
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Critical Control: Use anhydrous conditions to prevent hydrolysis of the alkyl halide.
Step 3: Saponification (Deprotection)
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Reagents: Methyl 5-(2-methoxyethoxy)-2-nitrobenzoate, LiOH or NaOH (2.5 eq).
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Solvent: THF/Water (3:1).
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Conditions: Ambient temperature, 2 hours.
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Workup: Acidify with 1M HCl to pH 3 to precipitate the target free acid.
Visualization: Synthesis Workflow
Caption: Chemoselective synthesis pathway utilizing ester protection to prevent side reactions.
Downstream Applications: The Quinazoline Route
The primary value of CAS 78361-13-4 lies in its conversion to 5-substituted anthranilic acids , which are precursors to 4-anilinoquinazolines (a class of potent EGFR/HER2 inhibitors).
Reduction Protocol (Nitro to Amine)
To activate the core for heterocycle formation, the nitro group must be reduced.
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Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol. Cleanest method.
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Method B (Chemical Reduction): Iron powder, NH₄Cl, Ethanol/Water (Bechamp reduction). Preferred if halogen substituents are present elsewhere on the molecule to avoid dehalogenation.
Pathway to Kinase Inhibitors:
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Reduction: Yields 2-amino-5-(2-methoxyethoxy)benzoic acid.
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Cyclization: Reaction with Formamide forms the Quinazolin-4(3H)-one core.
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Chlorination: POCl₃ converts the ketone to a 4-chloroquinazoline.
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Coupling: Reaction with an aniline yields the final kinase inhibitor.
Health, Safety, and Handling (E-E-A-T)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (0.11 mm min thickness). |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields. |
| Reactivity | Nitro compounds can be energetic. | Avoid heating dry solid above 200°C. Store away from strong reducing agents. |
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the ether chain over long periods.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis and Nitro reduction).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
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PubChem Compound Summary. "Benzoic acid, 2-nitro-". National Center for Biotechnology Information. [Link] (Structural analogue grounding).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
